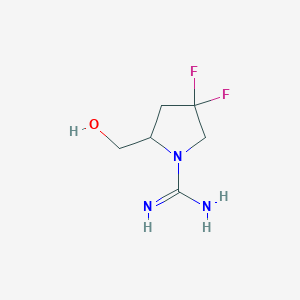![molecular formula C7H6BrN5O B13342865 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H5BrN4. This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with an amino group at the 4-position, a bromine atom at the 7-position, and a carboxamide group at the 5-position. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine with a suitable carboxamide precursor. The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and catalysts like triphenylphosphine (PPh3) and bromine (Br2) in the presence of a base such as triethylamine (Et3N) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as electronic and photonic materials
Wirkmechanismus
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine
- 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride
Uniqueness
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, bromine atom, and carboxamide group on the pyrrolo[2,1-f][1,2,4]triazine core makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C7H6BrN5O |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide |
InChI |
InChI=1S/C7H6BrN5O/c8-4-1-3(7(10)14)5-6(9)11-2-12-13(4)5/h1-2H,(H2,10,14)(H2,9,11,12) |
InChI-Schlüssel |
HLTFCRRAMPTPCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1C(=O)N)C(=NC=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




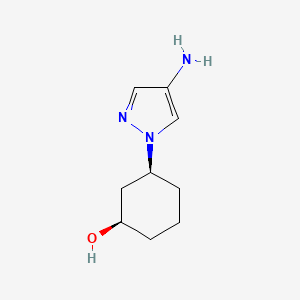
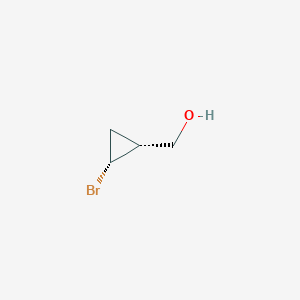

![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
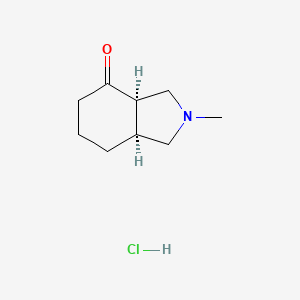
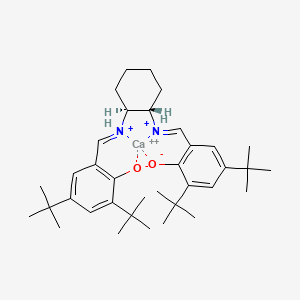

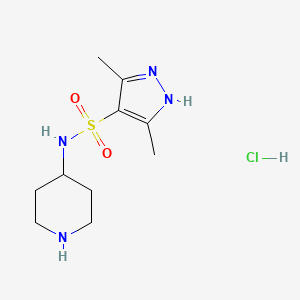
![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)
![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
